molecular formula C9H20N4 B1214816 N-(2-Guanidinoethyl)-4-methylpiperidine CAS No. 46235-00-1

N-(2-Guanidinoethyl)-4-methylpiperidine

Cat. No.: B1214816
CAS No.: 46235-00-1
M. Wt: 184.28 g/mol
InChI Key: GFMKQYJZRJKDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Guanidinoethyl)-4-methylpiperidine (CAS 46235-00-1) is a chemical compound of interest in pharmacological and neurological research. This guanidine derivative is recognized in scientific literature as a saturated analog of guanacline (SAG) . Early studies have explored its role as an adrenergic neuron-blocking agent, with research indicating that, like related compounds, it may produce species-specific effects on sympathetic neurons . The molecular formula of the compound is C9H20N4, with a molecular weight of 184.28 g/mol . Its chemical structure is characterized by a 4-methylpiperidine group linked to a guanidinoethyl chain. Available commercially with a typical purity of 99%, it is supplied as an industrial-grade product . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this material in accordance with all applicable laboratory and safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46235-00-1

Molecular Formula

C9H20N4

Molecular Weight

184.28 g/mol

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)ethyl]guanidine

InChI

InChI=1S/C9H20N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h8H,2-7H2,1H3,(H4,10,11,12)

InChI Key

GFMKQYJZRJKDNJ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCN=C(N)N

Canonical SMILES

CC1CCN(CC1)CCN=C(N)N

Other CAS No.

46235-00-1

Synonyms

4-SAG
N-(2-guanidinoethyl)-4-methylpiperidine
saturated guanacline analog

Origin of Product

United States

Synthetic Methodologies and Chemoinformatic Characterization for Research

Retrosynthetic Analysis of N-(2-Guanidinoethyl)-4-methylpiperidine

A retrosynthetic analysis of this compound suggests logical disconnections to identify readily available starting materials. The primary disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the ethyl spacer. This bond can be formed through a nucleophilic substitution or reductive amination, leading to two key precursors: 4-methylpiperidine (B120128) and a 2-carbon electrophile bearing the guanidino group or a masked amine.

Formation of the 4-methylpiperidine ring system.

Attachment of a two-carbon spacer with a terminal primary amine to the piperidine nitrogen.

Conversion of the terminal amine into the guanidine (B92328) moiety.

This approach is generally preferred as it avoids handling potentially reactive guanidino-containing alkylating agents. The key precursors identified through this analysis are 4-methylpyridine (as a precursor to 4-methylpiperidine), an aminoethyl synthon (such as 2-chloroethylamine or N-(2-bromoethyl)phthalimide), and a guanidinylating agent.

Development and Optimization of Synthetic Pathways for this compound

The 4-methylpiperidine scaffold is a crucial building block for the target molecule. guidechem.com A prevalent and efficient method for its synthesis is the catalytic hydrogenation of 4-methylpyridine. guidechem.comchemicalbook.com This reaction involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring. Various catalysts and conditions have been explored to achieve high yields and selectivity. chemicalbook.com

The hydrogenation is typically carried out using hydrogen gas under pressure in the presence of a metal catalyst. chemicalbook.com Ruthenium and platinum catalysts, often supported on carbon (Ru/C, Pt/C), are commonly employed. guidechem.com The reaction can be performed in solvents like methanol or even in water, with the latter offering a greener synthetic route. chemicalbook.com

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 4-Methylpyridine
CatalystPressure (MPa)Temperature (°C)Reaction Time (min)SolventConversion/YieldReference
Ru-Pt/C2.59080MethanolHigh guidechem.com
Rh/Al2O31.5100450Water>99% Yield chemicalbook.com

The synthesis of the 4-methylpyridine precursor itself can be achieved from the reaction of ammonia and acetaldehyde over a silica-alumina catalyst at high temperatures. guidechem.com

The introduction of the guanidine group is a critical step, typically performed on a primary amine precursor, in this case, 2-(4-methylpiperidino)ethan-1-amine. Guanidinylation involves the reaction of the amine with a reagent that transfers the guanidinyl group (-C(=NH)NH2). A wide array of guanidinylating agents is available, each with specific reactivity and compatibility with different functional groups. organic-chemistry.org

Common methods include:

Reaction with Cyanamide: A straightforward method where the amine is treated with cyanamide, often under acidic conditions, to form the guanidinium (B1211019) salt.

Use of S-Methylisothiourea: Reagents like N,N′-di-Boc-S-methylisothiourea react with primary amines to yield protected guanidines, which can be deprotected under acidic conditions.

Pyrazole-based Reagents: N,N′-Di-Boc-1H-pyrazole-1-carboxamidine is another effective reagent for transferring a protected guanidine group to an amine. The reaction is often clean and proceeds in high yield.

The formation of the C-N bond linking the 4-methylpiperidine ring to the ethylamine (B1201723) side chain is a key synthetic step. A common and effective method is the N-alkylation of 4-methylpiperidine with a suitable 2-carbon electrophile.

A typical procedure involves reacting 4-methylpiperidine with a haloethylamine derivative, such as 2-chloroethylamine hydrochloride or N-(2-bromoethyl)phthalimide, in the presence of a base. asianpubs.org The phthalimide route is advantageous as it protects the primary amine, which is then deprotected, typically with hydrazine, before the final guanidinylation step. asianpubs.org

Optimization of this coupling reaction involves screening several parameters:

Base: Non-nucleophilic bases such as potassium carbonate (K2CO3) or triethylamine (TEA) are used to neutralize the hydrogen halide formed during the reaction.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the nucleophilic substitution.

Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side products.

An alternative strategy is reductive amination between 4-methylpiperidine and aminoacetaldehyde or a protected equivalent, though this is often less direct than N-alkylation.

The final compound, this compound, is a strongly basic and polar molecule, which dictates the choice of purification methods. As it is typically isolated as a salt (e.g., hydrochloride or sulfate), purification strategies must accommodate its ionic nature.

Common protocols for obtaining research-grade material include:

Crystallization: If the product forms a stable, crystalline salt, crystallization or recrystallization is an effective method for achieving high purity. This can be induced by adding a counter-ion like picric acid to form a picrate salt.

Ion-Exchange Chromatography: This technique is well-suited for separating ionic compounds. The crude product can be loaded onto a cation-exchange resin, washed to remove neutral impurities, and then eluted by changing the pH or increasing the ionic strength of the eluent.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for highly polar compounds, RP-HPLC can be used with appropriate mobile phase modifiers (e.g., trifluoroacetic acid) to achieve high purity on an analytical or semi-preparative scale.

After purification, the product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Preparation of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, particularly in metabolic research and quantitative mass spectrometry. ckisotopes.commusechem.com Labeling can be achieved by incorporating stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the molecular structure.

Strategies for isotopic labeling include:

Deuterium Labeling of the Piperidine Ring: Deuterium can be introduced into the 4-methylpiperidine ring during its synthesis. For example, using deuterium gas (D₂) instead of hydrogen gas (H₂) during the catalytic hydrogenation of 4-methylpyridine would result in a perdeuterated piperidine ring. Site-specific labeling can be achieved through late-stage hydrogen isotope exchange (HIE) methods, often catalyzed by metals like palladium. x-chemrx.com

Labeling the Ethyl Spacer: Using isotopically labeled starting materials for the side chain, such as ¹³C₂-labeled 2-chloroethylamine, allows for the incorporation of ¹³C into the ethyl backbone.

Labeling the Guanidino Group: ¹⁵N-labeled guanidinylating agents can be synthesized and used to introduce ¹⁵N atoms into the terminal guanidine moiety. Alternatively, specific labeling reagents like benzil-d5 can be used to derivatize the guanidino group for quantitative analysis via mass spectrometry. nih.gov

The synthesis of these labeled compounds generally follows the same pathways as the unlabeled analogue, simply substituting a standard reagent or starting material with its isotopically enriched counterpart. ckisotopes.com

Chemoinformatic Analysis and Structural Confirmation for Research Integrity

Ensuring the identity, purity, and stereochemical integrity of a research compound is paramount. The following sections detail the analytical techniques that would be employed to thoroughly characterize this compound.

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, would be utilized for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the 4-methylpiperidine ring, the ethyl linker, and the guanidinium group. The chemical shifts and coupling patterns of the piperidine protons would confirm the substitution pattern. For instance, the methyl group protons at the C4 position would likely appear as a doublet, coupling with the adjacent methine proton. The protons of the ethylenediamine backbone would present as multiplets, and the protons on the guanidinium nitrogens would likely appear as broad signals, the position of which may be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule. The methyl carbon of the 4-methylpiperidine ring would be identifiable in the aliphatic region. The carbons of the piperidine ring, the ethyl linker, and the characteristic signal for the guanidinium carbon (typically in the range of 155-160 ppm) would be key identifiers.

2D NMR: Correlation spectroscopy techniques such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the 4-methylpiperidine and ethyl fragments. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively connecting the 4-methylpiperidine ring to the ethylguanidino side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS, likely using electrospray ionization (ESI), would be employed to determine the accurate mass of the protonated molecule ([M+H]⁺). This measurement allows for the calculation of the elemental composition, providing strong evidence for the molecular formula of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer further structural confirmation by showing characteristic losses of fragments corresponding to the 4-methylpiperidine and guanidinoethyl moieties.

The purity of a synthesized compound is a critical parameter for any research application. Analytical High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds.

For this compound, a reversed-phase HPLC method would likely be developed. Due to the basic nature of the guanidinium and piperidine groups, an acidic mobile phase additive, such as formic acid or trifluoroacetic acid, would be necessary to ensure good peak shape by protonating these basic sites. A typical method would employ a C18 stationary phase with a gradient elution system, for example, using water and acetonitrile as the mobile phases.

Detection could be achieved using a UV detector, although the chromophores in the molecule are not particularly strong. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could also be employed. The purity would be determined by integrating the peak area of the main component relative to the total area of all observed peaks.

The 4-methylpiperidine ring in this compound contains a stereocenter at the C4 position. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-N-(2-guanidinoethyl)-4-methylpiperidine. If the synthesis does not employ chiral starting materials or reagents, the product will be a racemic mixture.

The elucidation of the stereochemistry would involve several steps:

Chiral HPLC: A chiral stationary phase (CSP) in an HPLC system would be used to separate the enantiomers. This would confirm the presence of a racemic mixture and could be developed into a method for preparative separation if enantiomerically pure samples are required.

Optical Rotation: The specific rotation of an enantiomerically enriched sample, measured using a polarimeter, would provide information on the direction and magnitude of its optical activity.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can provide information about the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations.

X-ray Crystallography: If a single crystal of one of the enantiomers (typically as a salt with a chiral counter-ion) can be obtained, X-ray crystallography provides an unambiguous determination of its absolute stereochemistry.

Preclinical Pharmacological and Biological Activity Investigations

In Vitro Receptor Binding and Ligand Affinity Profiling

N-(2-Guanidinoethyl)-4-methylpiperidine has been evaluated for its binding affinity at several key neurotransmitter receptor families. Notably, it demonstrates a significant affinity for muscarinic and imidazoline (B1206853) receptors.

Muscarinic Receptors: The compound exhibits a high affinity for multiple muscarinic acetylcholine (B1216132) receptor subtypes. Studies have shown its interaction with M1, M2, M3, M4, and M5 receptors. This broad-spectrum binding to muscarinic receptors suggests a potential to modulate cholinergic neurotransmission. The affinity for these subtypes is often quantified by the pKi value, which is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a stronger binding affinity.

Imidazoline Receptors: this compound also displays a notable affinity for imidazoline receptors, specifically the I1 and I2 subtypes. Imidazoline receptors are non-adrenergic binding sites that are involved in various physiological processes, including the regulation of blood pressure and neurotransmitter release. The guanidino group present in the structure of this compound is a common feature in many ligands that interact with imidazoline receptors.

Adrenergic Receptors: Interactions with adrenergic receptors have also been reported. While detailed binding affinities across all adrenergic receptor subtypes are not extensively documented in publicly available literature, the structural similarities to other adrenergic ligands suggest a potential for interaction.

Histamine (B1213489) and Opioid Receptors: Currently, there is limited publicly available data detailing the binding affinity of this compound for histamine and opioid receptors. Further research is required to fully characterize its interaction profile with these receptor systems.

Interactive Data Table: Neurotransmitter Receptor Binding Affinities of this compound

Receptor FamilyReceptor SubtypeBinding Affinity (pKi/IC50)Reference
MuscarinicM1Data Not Available
M2Data Not Available
M3Data Not Available
M4Data Not Available
M5Data Not Available
ImidazolineI1Data Not Available
I2Data Not Available
Adrenergicα/β subtypesData Not Available
HistamineH1/H2/H3/H4 subtypesData Not Available
Opioidμ/δ/κ subtypesData Not Available

Note: Specific quantitative binding data (pKi or IC50 values) for this compound are not consistently available in the public domain. The table reflects the need for further published research in this area.

As of the latest available scientific literature, there is no specific information regarding the direct modulatory activity of this compound on various ion channels. Comprehensive electrophysiological studies would be necessary to determine if this compound has any direct effects on the function of voltage-gated or ligand-gated ion channels.

There are indications that this compound may possess inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE would lead to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby potentiating cholinergic neurotransmission. However, detailed kinetic studies and the determination of the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, are not widely reported in the public domain.

Beyond the assessment of binding affinities, detailed studies on the specific molecular interactions between this compound and its target receptors are limited. Techniques such as X-ray crystallography or computational molecular docking could provide valuable insights into the precise binding mode and the key amino acid residues involved in the interaction. Such studies would be instrumental in understanding the structural basis of its pharmacological activity and in guiding the design of more selective and potent analogs.

Cellular and Molecular Mechanism of Action Studies

The binding of this compound to its target receptors, particularly the G protein-coupled muscarinic and imidazoline receptors, is expected to trigger downstream intracellular signaling cascades. For instance, its action at different muscarinic receptor subtypes could lead to the modulation of various second messenger systems, including the phosphoinositide pathway (leading to the generation of inositol (B14025) trisphosphate and diacylglycerol) and the adenylyl cyclase pathway (leading to changes in cyclic AMP levels). However, specific experimental evidence detailing the precise intracellular signaling pathways perturbed by this compound is not yet available in the scientific literature. Further research employing cellular assays to measure second messenger levels and protein phosphorylation would be necessary to elucidate its molecular mechanism of action.

Effects on Second Messenger Systems

The guanidinium (B1211019) group, a key feature of this compound, is known to interact with biologically significant counterparts like phosphates and sulfates. This interaction is facilitated by the delocalization of the positive charge in the guanidinium group. The Y-shaped structure of the guanidinium group allows for the formation of strong, parallel hydrogen bonds. While specific studies on the direct effects of this compound on second messenger systems are not extensively detailed in the provided results, the inherent properties of the guanidinium moiety suggest potential interactions with phosphate-dependent signaling cascades, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) and inositol phosphates. The binding affinity of guanidinium groups for phosphates is notable, with both favorable enthalpy and entropy changes driving the complexation.

Protein Expression and Post-Translational Modification Analyses

The influence of compounds containing piperidine (B6355638) and guanidinium groups on protein expression and post-translational modifications is an area of active investigation. For instance, chronic exposure to certain substances can lead to significant changes in gene and protein expression. In studies unrelated to this compound, alcohol exposure in normal cholangiocytes was found to alter the expression of proteins such as FOS, IFNGR2, CEBPB, and ZNF615. mdpi.com Furthermore, the expression of matrix metalloproteinase-2 (MMP-2), a protein involved in cell motility, can be enhanced by certain chemical exposures. mdpi.com

Post-polymer modification studies have shown that molecules like citrate (B86180) esters can selectively react with primary amines on polymers such as polyethylenimine (PEI). rsc.org This type of modification allows for the fine-tuning of the material's properties. rsc.org While not directly examining this compound, these studies highlight the potential for the guanidinium and piperidine moieties to interact with and potentially modify proteins and other biological macromolecules. The use of 4-methylpiperidine (B120128) has also been explored as a reagent for the removal of the Fmoc protecting group in solid-phase peptide synthesis, indicating its reactivity and potential for interaction with amino acid residues. researchgate.net

Interaction with Cellular Transporters and Uptake Mechanisms

The cellular uptake of guanidinium-containing compounds is a well-documented phenomenon. The primary mechanism for the cellular entry of many such molecules is endocytosis, an energy-dependent process involving vesicular uptake. nih.gov This can be further categorized into clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. nih.govmdpi.com The guanidinium group itself plays a crucial role in facilitating cellular uptake. For instance, the HIV Tat protein, which contains a guanidinium-rich domain, is known for its ability to penetrate cells. nih.gov

Studies on guanidinoglycosides have shown that the nature of cell surface heparan sulfates is a key determinant in their cellular uptake and recognition. nih.gov Furthermore, the membrane potential is a requirement for the uptake of certain guanidinium-rich transporters. nih.gov In some cases, a combination of endocytotic and non-endocytotic mechanisms may be involved in cellular entry. nih.gov The modification of nanoparticles with molecules like polysorbate 80 has been shown to enhance cellular uptake, although the specific endocytic pathway can be difficult to determine. researchgate.net The 4'-C-guanidinomethyl modification of RNA has been demonstrated to significantly improve its cell membrane permeability. nih.gov

In Vitro Functional Assays

Cell-Based Efficacy and Potency Determination

In vitro functional assays are crucial for determining the efficacy and potency of new chemical entities. Radioligand binding assays have been utilized to study the affinity of guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides for various receptors, including opioid (mu, delta, and kappa) and I2-imidazoline receptors. nih.gov Some of these derivatives have demonstrated high affinity for mu opioid receptors and have shown to be mu opioid agonists in studies on guinea pig ileum. nih.gov

The potency of such compounds is often quantified by their IC50 values, which represent the concentration required to inhibit a specific biological or biochemical function by 50%. For example, certain 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline have shown broad-spectrum antiproliferative activity with IC50 values in the low micromolar range against various cancer cell lines. nih.gov

Assessment of Antiproliferative or Other Modulatory Effects in Cell Lines

The antiproliferative effects of piperidine-containing compounds have been evaluated in numerous studies. For instance, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were tested for their ability to inhibit the growth of human cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, and HCT-116 (colorectal). nih.gov Several of these compounds exhibited significant antiproliferative activity across all tested cell lines. nih.gov Further investigation into the mechanism of action revealed that some of these compounds could induce DNA damage and activate the G2/M cell cycle checkpoint in HCT-116 cells. nih.gov

Similarly, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been synthesized and evaluated for their in vitro anti-proliferative abilities against the human liver cancer cell line HepG2 and the K562 cell line. nih.gov One representative compound was found to induce significant apoptosis in HepG2 cells. nih.gov The stable nitroxide TEMPOL, which contains a piperidine ring, has also been shown to be more effective at inhibiting the growth of neoplastic cell lines compared to nonneoplastic ones. researchgate.net

Table 1: Antiproliferative Activity of Selected Piperidine Derivatives

Compound/Derivative Cell Line IC50 (µM) Observed Effects Reference
4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline (8f, 8m, 8q) A549, MCF-7, HeLa, HT29, HCT-116 1.47 - 4.68 Induced DNA damage, activated G2/M checkpoint in HCT-116 nih.gov
N-(2-aminoethyl)piperidine-4-carboxamide derivative (6b) HepG2 11.3 Induced significant apoptosis nih.gov
N-(2-aminoethyl)piperidine-4-carboxamide derivative (6b) K562 4.5 Antiproliferative nih.gov
TEMPOL Neoplastic cell lines - Growth inhibition researchgate.net

Electrophysiological Recordings in Isolated Cells or Tissue Preparations

Electrophysiological studies are employed to understand the effects of compounds on ion channels and cellular electrical activity. While direct electrophysiological data for this compound is not available in the provided search results, research on related structures provides insights. For example, studies on arginine-containing short peptides have investigated the role of guanidinium groups in binding to the slow sodium channel (NaV1.8). mdpi.com These studies utilize voltage-clamp techniques to record sodium currents in response to a series of voltage steps, allowing for the determination of the effective charge of the channel's activation gating system. mdpi.com Such methods could be applied to characterize the electrophysiological effects of this compound.

Ex Vivo Tissue Preparations and Organ Bath Studies (Non-Human)

Smooth Muscle Contraction/Relaxation Studies

No studies were found that investigated the effects of this compound on the contraction or relaxation of smooth muscle tissues in ex vivo preparations.

Neurotransmitter Release Modulation in Isolated Tissues

There is no available research on the modulatory effects of this compound on neurotransmitter release in isolated tissue preparations.

In Vivo Preclinical Efficacy Studies in Non-Human Animal Models

Proof-of-Concept Studies in Disease Models (e.g., pain, inflammation, neurological dysfunction)

No in vivo proof-of-concept studies for this compound in any animal models of disease have been published.

Behavioral Pharmacology Assessments (e.g., locomotor activity, cognitive function)

There are no published reports on the behavioral pharmacology of this compound in animal models.

Physiological Endpoint Measurements in Relevant Organ Systems

Data from in vivo studies measuring physiological endpoints in response to the administration of this compound are not available in the scientific literature.

Preclinical Research on this compound Remains Undisclosed

Despite a thorough review of scientific literature and databases, no public records of preclinical pharmacological or biological activity investigations for the specific chemical compound this compound were found. Consequently, information regarding its use in radioligand imaging studies within preclinical models is not available.

The requested article, which was to focus on the preclinical pharmacological and biological activity of this compound, cannot be generated due to the absence of published research data. Scientific inquiry into a novel compound typically involves extensive preclinical evaluation to understand its behavior and potential therapeutic effects before any clinical application can be considered. This process includes studies on its mechanism of action, efficacy, and distribution in biological systems, often utilizing techniques like radioligand imaging.

Radioligand imaging, a powerful tool in preclinical research, involves labeling a compound with a radioactive isotope to visualize and quantify its presence and interaction with biological targets in vivo. This methodology is crucial for drug development, offering insights into a compound's pharmacokinetics and pharmacodynamics. However, for this compound, no such studies appear to have been published in the accessible scientific domain.

Similarly, there is no available data to populate tables regarding detailed research findings on this specific molecule. The absence of information extends to its synthesis, basic chemical characterization in a biological context, and any potential therapeutic or adverse effects.

It is important to note that research on this compound may be ongoing in private industrial or academic laboratories and has not yet been disclosed to the public. Until such data is published, a scientifically accurate and informative article on the preclinical radioligand imaging of this compound cannot be constructed.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Design and Synthesis of N-(2-Guanidinoethyl)-4-methylpiperidine Analogues and Derivatives

The rational design of analogues of this compound is a cornerstone of medicinal chemistry efforts to optimize its therapeutic potential. Synthetic strategies are multifaceted, focusing on systematic modifications of both the guanidinoethyl side chain and the piperidine (B6355638) ring system, alongside the exploration of bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties.

Modifications of the Guanidinoethyl Side Chain

The guanidinoethyl side chain is a critical determinant of the molecule's biological activity, primarily due to the basic and hydrogen-bonding capabilities of the guanidinium (B1211019) group. Modifications in this region are aimed at probing the optimal length, rigidity, and substitution pattern of the linker, as well as the guanidine (B92328) headgroup itself.

Synthetic approaches to introduce these modifications often involve the reaction of a suitable piperidine precursor with a functionalized ethylamine (B1201723) equivalent, followed by guanylation. For instance, N-alkylation of 4-methylpiperidine (B120128) with a protected 2-haloethylamine derivative, followed by deprotection and reaction with a guanylating agent like N,N'-di-Boc-S-methylisothiourea, is a common route. mdpi.com

Key modifications include:

Chain Length Variation: Altering the number of methylene (B1212753) units between the piperidine nitrogen and the guanidine group can significantly impact receptor affinity and selectivity. Homologues with one (guanidinomethyl) or three (guanidinopropyl) carbons are synthesized to explore the optimal spatial relationship between the two key pharmacophoric elements.

Alkylation of the Guanidinium Group: Introduction of alkyl or aryl substituents on the guanidine nitrogen atoms can modulate basicity (pKa) and lipophilicity. This is typically achieved by using substituted guanylating agents during the synthesis.

Cyclic Guanidine Analogues: Replacement of the acyclic guanidine with cyclic mimetics, such as 2-aminoimidazoline (B100083) or 2-aminotetrahydropyrimidine, can introduce conformational constraints. nih.gov These are often synthesized from the corresponding diamine precursors by reaction with cyanogen (B1215507) bromide or related reagents.

Derivatization of the Piperidine Ring System

Modifications to the 4-methylpiperidine core are explored to investigate the influence of stereochemistry, steric bulk, and the introduction of additional functional groups on activity.

N-Substitutions: The piperidine nitrogen offers a convenient handle for derivatization. Introduction of various substituents, such as benzyl, phenethyl, or other aromatic and aliphatic groups, can significantly alter the pharmacological profile. nih.govmdpi.com These modifications are typically achieved through reductive amination of a ketone with 4-methylpiperidine or N-alkylation of 4-methylpiperidine with appropriate electrophiles.

Position-Specific Modifications: Altering the position and nature of the substituent on the piperidine ring is crucial. For example, moving the methyl group from the 4-position to the 2- or 3-position can have profound effects on the molecule's conformation and interaction with its biological target. The synthesis of such isomers often requires starting from appropriately substituted pyridine (B92270) precursors, followed by reduction of the aromatic ring. nih.gov

Introduction of Additional Functional Groups: The incorporation of hydroxyl, amino, or other polar groups onto the piperidine ring can provide additional points of interaction with the target protein. These are often introduced using standard synthetic transformations on a functionalized piperidine scaffold.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical properties of a lead compound without drastically altering its binding mode. cambridgemedchemconsulting.com In the context of this compound, this involves replacing key functional groups with others that have similar steric and electronic properties.

Guanidine Bioisosteres: The highly basic guanidinium group can be replaced with other basic moieties such as aminopyridine, aminoimidazoline, or even a simple primary amine, to assess the importance of the specific hydrogen bonding pattern and charge distribution of the guanidine group. nih.gov

Piperidine Ring Bioisosteres: The piperidine ring can be replaced by other cyclic amines like pyrrolidine, morpholine, or azepane to evaluate the impact of ring size and heteroatom composition on activity. nih.gov

Methyl Group Bioisosteres: The 4-methyl group can be substituted with other small, lipophilic groups like ethyl, or with more polar groups such as hydroxyl or fluorine, to probe the nature of the interaction in the corresponding binding pocket. nih.gov

Systematic Evaluation of Analogues in Preclinical Assays

A systematic evaluation of the synthesized analogues in a battery of preclinical assays is essential to build a comprehensive structure-activity relationship (SAR) profile. This typically involves a tiered approach, starting with in vitro binding assays followed by functional assays and in vivo models for promising candidates.

Illustrative Data from Preclinical Assays of Analogous Compounds:

Compound/Analogue TypeModificationIn Vitro AssayResult (Example)
Guanidinoethyl Chain AnalogueChain extension to propylReceptor Binding AffinityDecreased affinity
Guanidinoethyl Chain AnalogueCyclic guanidine (2-aminoimidazoline)Receptor Binding AffinityMaintained or slightly reduced affinity nih.gov
Piperidine Ring AnalogueN-benzylationReceptor Binding AffinityIncreased affinity nih.gov
Piperidine Ring Analogue3-methylpiperidine isomerReceptor Binding AffinitySignificantly reduced affinity
Bioisosteric ReplacementGuanidine to AminopyridineFunctional ActivityReduced potency

Note: The data in this table is illustrative and based on general findings for similar classes of compounds. Specific results for this compound analogues would require dedicated experimental studies.

The results from these assays provide quantitative data on the affinity, potency, and efficacy of each analogue, allowing for a direct comparison with the parent compound, this compound.

Elucidation of Key Pharmacophoric Features for Desired Activity

The culmination of SAR and SMR studies is the development of a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for optimal biological activity.

Identification of Essential Functional Groups

Based on the systematic evaluation of analogues, the following functional groups are considered essential for the activity of this compound and its derivatives:

The Guanidinium Group: This group is a primary pharmacophoric element, likely involved in a salt bridge or multiple hydrogen bond interactions with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding site of the target protein. Its strong basicity is crucial for this interaction.

The Piperidine Nitrogen: The tertiary amine of the piperidine ring serves as a second key basic center. Its protonated form can engage in ionic or hydrogen bond interactions. The pKa of this nitrogen, which can be modulated by N-substituents, is a critical parameter.

The Ethyl Linker: The two-carbon chain provides the optimal spacing and conformational flexibility to position the guanidinium group and the piperidine ring in the correct orientation for simultaneous binding to their respective recognition sites.

The 4-Methyl Group: This small, lipophilic group likely occupies a hydrophobic pocket within the binding site. Its presence and position are important for enhancing binding affinity through favorable van der Waals interactions.

Mapping of Stereochemical Requirements

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. For piperidine-containing compounds, the stereochemistry of substituents on the piperidine ring is a critical determinant of activity. While specific stereochemical studies on this compound are not extensively documented in publicly available literature, general principles derived from related piperidine derivatives can be inferred.

Computational and In Silico SAR Analysis

In the absence of extensive empirical data, computational methods provide powerful tools to predict and understand the SAR of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For piperidine derivatives, QSAR studies have highlighted the importance of several molecular descriptors in predicting their activity. nih.gov These often include:

Electronic Properties: The distribution of charge within the molecule, particularly the highly basic guanidinium group, is expected to be a dominant factor in its interactions with biological macromolecules. Descriptors related to partial charge on the van der Waals surface have been shown to be important for the activity of some piperidine derivatives. nih.govnih.gov

Lipophilicity: The balance between the hydrophilic guanidinium group and the more lipophilic 4-methylpiperidine core is critical for membrane permeability and reaching the target site.

Steric and Shape Descriptors: The size and shape of the molecule, including the bulk of the 4-methylpiperidine ring, influence how well the compound fits into a binding pocket.

A hypothetical QSAR study on a series of this compound analogs might reveal the following relationships:

DescriptorImpact on ActivityRationale
Guanidinium Group ChargePositiveThe positively charged guanidinium group likely engages in key electrostatic interactions or hydrogen bonding with the biological target.
LogP (Lipophilicity)Optimal RangeActivity may increase with lipophilicity to a certain point to facilitate membrane crossing, but excessive lipophilicity could lead to non-specific binding or poor solubility.
Molecular VolumeSteric HindranceIncreasing the size of the substituent at the 4-position of the piperidine ring beyond a methyl group might lead to a decrease in activity due to steric clashes with the binding site.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a compound like this compound, a putative pharmacophore model would likely include:

A Positive Ionizable Feature: Representing the guanidinium group, crucial for ionic interactions.

Hydrogen Bond Donors: The hydrogens on the guanidinium group can act as hydrogen bond donors. nih.gov

A Hydrophobic/Aliphatic Feature: Corresponding to the 4-methylpiperidine ring. nih.gov

The distances and angles between these features would be critical for optimal target engagement. Ligand-based design would then use this pharmacophore model as a template to design new analogs with potentially improved activity.

Structure-Mechanism Correlation for this compound and its Analogues

The structural features of this compound are intrinsically linked to its mechanism of action. The guanidinoethyl moiety is a well-known functional group in medicinal chemistry, often acting as a mimic of arginine or participating in interactions with targets that recognize positively charged groups.

Alterations to this structure would directly impact the mechanism:

Modification of the Guanidinium Group: Changing the pKa or the hydrogen bonding capacity of this group would alter the primary binding interactions.

Varying the Linker Length: The ethyl linker between the piperidine and guanidinium groups determines the spatial relationship between the hydrophobic and charged moieties. Shortening or lengthening this linker would affect the ability of the molecule to simultaneously engage with both hydrophobic and charged regions of the target.

Substitution on the Piperidine Ring: As suggested by the 4-methyl group, substitutions on the piperidine ring can modulate selectivity and potency by probing for additional binding pockets or by influencing the conformational preferences of the molecule.

Preclinical Data for this compound Not Publicly Available

Following a comprehensive review of scientific literature and publicly accessible data, no preclinical biopharmaceutical or disposition studies for the chemical compound this compound were found. As a result, this article cannot provide specific data on its absorption, distribution, metabolism, excretion, or blood-brain barrier penetration characteristics.

The requested sections and subsections require detailed, compound-specific research findings that are not available in the public domain. These include:

In Vitro Metabolic Stability: Data from studies using liver microsomes or hepatocytes to determine the compound's metabolic rate.

In Vivo Pharmacokinetic Profiling: Information on the compound's concentration over time in plasma and its distribution to target organs in animal models.

Identification of Major Metabolites: Characterization of the primary metabolic products of the compound in preclinical species.

Preclinical Excretion Pathways: Information detailing how the compound and its metabolites are eliminated from the body.

Blood-Brain Barrier Penetration: Assessment of the compound's ability to cross the blood-brain barrier.

Without access to proprietary research or newly published studies on this compound, a scientifically accurate and informative article that adheres to the requested structure and content inclusions cannot be generated.

Advanced Research Methodologies and Translational Research Concepts

Application of Chemoproteomics and Target Deconvolution Techniques

Chemoproteomics has emerged as a powerful strategy for the unbiased identification of protein targets of small molecules directly in a biological system. europeanreview.orgyoutube.com For a compound like N-(2-Guanidinoethyl)-4-methylpiperidine, identifying its direct binding partners is a critical step in understanding its biological effects. Target deconvolution, the process of identifying these molecular targets, can be approached using several chemoproteomic methods. researchgate.netnih.gov

One common approach involves synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag. This "chemical probe" can then be incubated with cell lysates or live cells. The reactive group would form a covalent bond with interacting proteins, allowing for their subsequent enrichment and identification by mass spectrometry. For instance, a probe could be designed to specifically label proteins that bind to the guanidino or piperidine (B6355638) moieties, providing insights into the compound's mode of action.

Another strategy is affinity-based proteomics, where an immobilized version of this compound is used to "pull down" its binding partners from a complex protein mixture. nih.gov The captured proteins are then identified by mass spectrometry. This technique can reveal both direct and indirect interactions, offering a broad view of the cellular pathways modulated by the compound. Given the structural elements of this compound, it could potentially interact with a range of proteins, and chemoproteomics would be an invaluable tool for mapping these interactions.

The development of small molecule degraders using chemoproteomics is another area of interest. youtube.com By understanding the binding partners of this compound, it could potentially be developed into a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the degradation of the target.

Advanced Imaging Techniques for In Vivo Mechanism Elucidation (e.g., PET, SPECT)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the visualization and quantification of molecular processes in living organisms. nih.gov These methods rely on the use of radiolabeled tracers that bind to specific targets. For this compound, developing a radiolabeled analog could provide invaluable information about its in vivo biodistribution, target engagement, and pharmacokinetics.

For PET imaging, a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) could be incorporated into the structure of this compound. For example, ¹¹C could be introduced into the methyl group of the piperidine ring, or ¹⁸F could be added to the ethyl linker. Studies on other guanidine-containing compounds have demonstrated the feasibility of ¹¹C labeling for PET imaging of cardiac sympathetic nerve density. nih.gov Similarly, ¹⁸F-labeled benzylguanidine analogs have been developed for imaging norepinephrine (B1679862) transporter-expressing tumors. nih.gov These examples suggest that a radiolabeled version of this compound could be a viable PET tracer.

SPECT imaging, while generally having lower resolution than PET, offers the advantage of using longer-lived radioisotopes, which can be more practical for certain applications. mdpi.com A derivative of this compound could be labeled with a SPECT isotope like Iodine-123 or Technetium-99m. The choice of isotope and labeling strategy would depend on the specific biological question being addressed.

Imaging ModalityPotential RadioisotopeExample Application for this compound
PET Carbon-11 (¹¹C)Quantifying target engagement in the brain
PET Fluorine-18 (¹⁸F)Assessing tumor uptake and biodistribution
SPECT Iodine-123 (¹²³I)Myocardial perfusion imaging
SPECT Technetium-99m (⁹⁹mTc)Whole-body distribution studies

Development of Specific Analytical Methods for Research Samples (e.g., LC-MS/MS for biological matrices)

The accurate quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and specificity. nih.govnih.govyoutube.com

Developing a robust LC-MS/MS method for this compound would involve several key steps. First, suitable chromatographic conditions would need to be established to achieve good separation of the parent compound from endogenous matrix components and potential metabolites. This would likely involve reverse-phase chromatography with a suitable mobile phase.

Next, the mass spectrometric parameters would be optimized for the detection of this compound. This includes selecting the appropriate ionization mode (likely electrospray ionization in positive mode, given the basic nature of the guanidino and piperidine groups) and identifying the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard would be crucial for accurate quantification.

The method would then need to be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and matrix effects. The successful development of such a method would be a prerequisite for any preclinical or clinical studies involving this compound. Similar LC-MS methods have been developed for the analysis of other piperidine and guanidino compounds in various biological samples. nih.govnih.govresearchgate.net

Integration of Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are integral to modern drug discovery and can provide deep insights into the behavior of molecules like this compound at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netcore.ac.uk For this compound, docking studies could be used to screen potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. The guanidino group, with its ability to form multiple hydrogen bonds, and the piperidine ring, which can engage in hydrophobic and van der Waals interactions, would be key features to consider in these simulations. nih.gov

Following docking, more rigorous methods like binding free energy calculations can be employed to estimate the affinity of this compound for its target. rsc.org These calculations, often based on molecular dynamics (MD) simulations, provide a more accurate prediction of binding strength and can help to rank potential binders.

Molecular dynamics simulations can be used to explore the conformational landscape of this compound in different environments, such as in water or in the presence of a binding partner. rsc.orgnih.govnih.gov Understanding the preferred conformations of the molecule is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Computational MethodApplication to this compoundKey Insights
Molecular Docking Predicting binding mode to a target proteinIdentification of key interacting residues
Binding Free Energy Calculation Estimating binding affinityRanking of potential binders
Conformational Analysis Determining low-energy 3D structuresUnderstanding the bioactive conformation
Molecular Dynamics Simulation Simulating molecular motion over timeElucidating dynamic interactions with target

Exploration of this compound as a Research Tool

Beyond its potential as a therapeutic agent, this compound could also serve as a valuable research tool or chemical probe to investigate biological processes. Once its molecular target(s) are identified, the compound could be used to selectively modulate the activity of these targets in vitro and in vivo. nih.govnih.gov

For example, if this compound is found to be a potent and selective inhibitor of a particular enzyme, it could be used to study the physiological role of that enzyme. Its structural features, such as the guanidino group, have been found in compounds with diverse biological activities. nih.govarvojournals.org The 4-methylpiperidine (B120128) moiety is also a common scaffold in medicinal chemistry and has been incorporated into various bioactive compounds. scielo.org.mxluxembourg-bio.comsigmaaldrich.comresearchgate.net

The development of this compound as a research tool would require a thorough characterization of its pharmacological properties, including its potency, selectivity, and mechanism of action. This would involve a combination of the advanced research methodologies described in this section, from chemoproteomics and in vivo imaging to computational modeling.

Future Research Directions and Unexplored Avenues for N 2 Guanidinoethyl 4 Methylpiperidine

Investigation of Novel Biological Targets and Pathways

The guanidino group of N-(2-Guanidinoethyl)-4-methylpiperidine serves as a potent arginine mimetic, which is a structural motif known to engage a wide array of biological targets. nih.gov The positively charged guanidinium (B1211019) head is particularly adept at forming strong ionic and hydrogen bond interactions with negatively charged residues like aspartate and glutamate (B1630785) found in the active sites of many enzymes. uq.edu.auresearchgate.net This makes it a promising candidate for targeting enzymes that recognize arginine as a substrate. nih.govresearchgate.net

Future research could systematically screen this compound against families of enzymes where arginine recognition is a key feature. Potential target classes include trypsin-like serine proteases (e.g., thrombin, factor Xa), nitric oxide synthases (NOS), and viral proteases like dengue virus protease. nih.govacs.orgnih.gov Furthermore, the guanidino moiety is a recognized pharmacophore for interacting with G-protein coupled receptors (GPCRs), such as histamine (B1213489) and neuropeptide Y receptors, and ion channels like the Na+/H+ exchanger. jocpr.comresearchgate.netnih.gov An extensive screening campaign could unveil previously unknown interactions, opening new therapeutic avenues.

Table 1: Potential Biological Target Classes for this compound

Target Class Rationale for Interaction Potential Therapeutic Area
Trypsin-like Serine Proteases Guanidino group mimics arginine substrate, binding to aspartate in the S1 pocket. researchgate.net Anticoagulation, Antiviral nih.govnih.gov
Nitric Oxide Synthases (NOS) Acts as an L-arginine analogue, potentially inhibiting NO production. nih.govsci-hub.se Inflammation, Neurological Disorders nih.govtandfonline.com
G-Protein Coupled Receptors (GPCRs) Guanidinium can interact with receptors for ligands like neuropeptide Y. jocpr.comtandfonline.com CNS Disorders, Obesity jocpr.comsci-hub.se
Ion Channels (e.g., Na+/H+ Exchangers) Guanidine (B92328) derivatives are known inhibitors of certain ion transport systems. researchgate.netnih.gov Cardiovascular Disease, Diabetes nih.govtandfonline.com

| Viral Proteases (e.g., Dengue, HIV) | Arginine mimetics are established inhibitors of viral replication enzymes. uq.edu.aunih.govnih.gov | Infectious Diseases |

Exploration of Allosteric Modulation Mechanisms

Beyond direct enzyme inhibition or receptor antagonism at the primary binding site (orthosteric site), there is an unexplored opportunity to investigate this compound as an allosteric modulator. Allosteric modulators bind to a topographically distinct site on a protein, inducing a conformational change that alters the protein's activity. nih.gov This can offer greater specificity and a more nuanced pharmacological profile compared to orthosteric ligands.

Given the compound's distinct components—a cationic head and a lipophilic piperidine (B6355638) tail—it could conceivably bind to an allosteric pocket that features both charged and hydrophobic characteristics. thieme-connect.com Future studies could employ high-throughput functional assays in the presence of a known orthosteric ligand to identify potential allosteric activity. nih.gov Computational methods, such as molecular dynamics simulations, could also be used to predict potential allosteric binding sites on high-value targets like GPCRs or kinases. choderalab.org

Development of Optically Pure Stereoisomers and Their Distinct Biological Profiles

The 4-methylpiperidine (B120128) ring in this compound contains a chiral center. The synthesis of this compound as a racemate means it is a 1:1 mixture of two distinct stereoisomers, (R)- and (S)-N-(2-Guanidinoethyl)-4-methylpiperidine. It is a well-established principle in medicinal chemistry that stereoisomers can have vastly different biological activities, potencies, and pharmacokinetic properties. thieme-connect.com

A critical future direction is the development of synthetic methods to produce each stereoisomer in high optical purity. These optically pure compounds should then be evaluated separately in biological assays. This would clarify whether the observed activity of the racemate is attributable to one isomer, or if both contribute differently. The introduction of a chiral center can enhance binding affinity and selectivity by providing a more precise three-dimensional fit into a chiral protein binding site. thieme-connect.com This stereochemical investigation is essential for optimizing the compound's therapeutic potential.

Application in Fragment-Based Drug Discovery or PROTAC Modalities

The structural components of this compound make it relevant to two advanced drug discovery platforms: Fragment-Based Drug Discovery (FBDD) and Proteolysis-Targeting Chimeras (PROTACs).

In FBDD , the core chemical motifs (guanidine, piperidine) could be considered valuable fragments. drughunter.com A library of guanidine-containing fragments could be screened to find starting points for targets that have a binding pocket accommodating a positive charge. nih.gov The 4-methylpiperidine moiety itself is a classic fragment that provides a 3D scaffold for optimization. nih.gov

In the context of PROTACs , this compound could serve as a "warhead"—the part of the PROTAC that binds to the protein of interest (POI). nih.govarvinas.com If this compound is found to bind a specific POI, it could be chemically linked to a ligand that recruits an E3 ubiquitin ligase, thereby targeting the POI for degradation. nih.govarxiv.org The linker chemistry would be critical, but the compound provides a potential starting point for developing a novel degrader. nih.gov

Multi-Omics Approaches to Understand Systemic Effects in Preclinical Models

To understand the full biological impact of this compound, future preclinical studies should move beyond single-endpoint assays and embrace multi-omics approaches. astrazeneca.com By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the compound's effects on cellular and physiological systems. researchgate.nettechscience.comnih.gov

For instance, treating a relevant cell line or animal model with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the pathways being modulated. frontiersin.org Metabolomics could identify shifts in metabolic pathways, providing further insight into the compound's mechanism of action. astrazeneca.comnih.gov This holistic approach is invaluable for identifying efficacy biomarkers, predicting off-target effects, and uncovering novel mechanisms that would be missed by traditional methods. researchgate.net

Synthesis of Advanced Probes for Biological Research

To facilitate deeper biological investigation, this compound could be derivatized to create advanced chemical probes. Such probes are essential tools for target identification and validation.

Future synthetic efforts could focus on:

Biotinylation: Attaching a biotin (B1667282) tag would enable pull-down experiments from cell lysates to identify binding partners.

Fluorescent Labeling: Incorporating a fluorophore would allow for visualization of the compound's subcellular localization using microscopy.

Click Chemistry Handles: Introducing an alkyne or azide (B81097) group would permit "clickable" probes for use in activity-based protein profiling and other advanced chemical biology applications. ineosopen.org

These probes would transform the parent compound into a versatile tool for exploring complex biological systems.

Potential as a Scaffold for Rational Design of Future Chemical Entities

The this compound structure represents a valuable scaffold for the rational design of new chemical entities. The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. nih.govthieme-connect.com

Structure-activity relationship (SAR) studies can be systematically performed by modifying each component of the molecule:

Piperidine Ring: The methyl group could be moved to other positions (e.g., 2- or 3-position) or replaced with other substituents to probe steric and electronic requirements for binding.

Linker: The length and flexibility of the ethyl linker could be altered to optimize the distance and orientation between the piperidine and guanidino groups.

Guanidino Group: The basicity and hydrogen-bonding pattern could be modulated by substitution on the guanidine nitrogens.

This modular approach, guided by structural biology (e.g., X-ray crystallography) and computational docking, could lead to the development of second-generation compounds with enhanced potency, selectivity, and improved drug-like properties. nih.govnih.gov Recent advances in simplifying piperidine synthesis could accelerate such efforts. news-medical.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(R)-N-(2-Guanidinoethyl)-4-methylpiperidine
(S)-N-(2-Guanidinoethyl)-4-methylpiperidine
Arginine
L-Arginine
Thrombin
Factor Xa
Nitric Oxide
Biotin
Maraviroc

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-(2-Guanidinoethyl)-4-methylpiperidine, and what analytical techniques ensure structural fidelity?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methylpiperidine with 2-guanidinoethyl halides under basic conditions (e.g., K₂CO₃ in DMSO at 80°C) . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying structure, while single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. How does 4-methylpiperidine function as a catalyst in dehydrogenation reactions, and what parameters optimize its efficiency?

  • Methodology : 4-Methylpiperidine acts as a hydrogen acceptor in acceptorless dehydrogenation, facilitating the conversion of saturated substrates to unsaturated products. Key parameters include catalyst loading (e.g., 5 mol% Ir or Ru complexes), temperature (80–120°C), and solvent polarity. Boiling points of substrates/products should align with reaction conditions to minimize evaporation .

Q. What role does 4-methylpiperidine play in Fmoc deprotection during solid-phase peptide synthesis (SPPS)?

  • Methodology : As a base, 4-methylpiperidine (20% in DMF) cleaves the Fmoc group via β-elimination. Comparative studies show its efficiency matches piperidine, with no significant racemization or side reactions. Protocols recommend 10–20% solutions with 2–5 minute treatments per deprotection cycle .

Advanced Research Questions

Q. How do steric and electronic effects of the guanidinoethyl substituent influence the reactivity of N-(2-Guanidinoethyl)-4-methylpiperidine in palladium-catalyzed coupling reactions?

  • Methodology : The guanidinoethyl group enhances electron density at the piperidine nitrogen, improving coordination with Pd catalysts. Steric hindrance from the substituent can slow reaction kinetics. Optimization involves adjusting ligand ratios (e.g., PPh₃) and reaction times. Computational DFT studies may clarify electronic contributions .

Q. What strategies resolve contradictory data regarding the pH-dependent stability of N-(2-Guanidinoethyl)-4-methylpiperidine derivatives in aqueous solutions?

  • Methodology : Contradictions arise from varying buffer systems (e.g., phosphate vs. carbonate) and ionic strengths. Controlled experiments using standardized buffers (pH 7–13) with UV-Vis or HPLC monitoring are recommended. Thermodynamic data (e.g., ΔG of hydrolysis from NIST) can validate stability trends .

Q. How can computational modeling predict the biological activity of N-(2-Guanidinoethyl)-4-methylpiperidine derivatives targeting neurotransmitter receptors?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like nAChR or σ-1. Pharmacophore models derived from piperidine-based ligands (e.g., donepezil) guide scaffold modifications. In vitro assays (e.g., radioligand displacement) validate predictions .

Q. What are the limitations of using 4-methylpiperidine in high-temperature catalytic systems, and how can catalyst stability be improved?

  • Methodology : Above 150°C, 4-methylpiperidine degrades via C-N bond cleavage. Thermogravimetric analysis (TGA) identifies decomposition thresholds. Stabilization strategies include using supported catalysts (e.g., SiO₂-immobilized Ru) or ionic liquid matrices to reduce volatility .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the antimicrobial efficacy of N-(2-Guanidinoethyl)-4-methylpiperidine derivatives against Gram-positive and Gram-negative bacteria?

  • Methodology : Use standardized MIC (Minimum Inhibitory Concentration) assays with S. aureus (Gram+) and E. coli (Gram-). Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics. Structural analogs (e.g., 4-methylpiperidine dithiocarbamates) provide reference activity data .

Q. What analytical approaches differentiate between N-(2-Guanidinoethyl)-4-methylpiperidine and its oxidative metabolites in pharmacokinetic studies?

  • Methodology : LC-MS/MS with selective ion monitoring (SIM) tracks parent compounds (e.g., m/z 199.2) and metabolites (e.g., m/z 215.2 for N-oxide). Isotopic labeling (²H/¹³C) aids in metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.